molecular formula C21H20ClN3O2S2 B2982108 N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953992-04-6

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2982108
CAS No.: 953992-04-6
M. Wt: 445.98
InChI Key: NARNCKUTNUAERG-UHFFFAOYSA-N
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Description

This compound belongs to a class of thiazole-based acetamide derivatives, characterized by a thiazole ring core linked to a substituted phenyl group via a thioacetamide bridge. The structure includes a 4-chlorophenyl group and a phenylethylamine-derived side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-14(15-5-3-2-4-6-15)23-19(26)11-18-12-28-21(25-18)29-13-20(27)24-17-9-7-16(22)8-10-17/h2-10,12,14H,11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARNCKUTNUAERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound featuring a thiazole ring, an acetamide group, and a chlorophenyl moiety. The presence of the thiazole ring is particularly significant, enhancing the compound's biological activity due to its ability to participate in various chemical interactions.

Potential Applications

This compound holds potential in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Its structural features enable it to interact with various molecular targets, enhancing its applicability in drug discovery.

Scientific Research

The compound has shown the ability to inhibit tyrosine kinases, which are critical in cell signaling and proliferation pathways. This inhibition can lead to anticancer and anti-inflammatory effects, making it a potential candidate for therapeutic applications.

Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to specific enzymes involved in cancer progression. These interactions may modulate cellular pathways related to growth and proliferation, providing insights into its mechanism of action as a potential therapeutic agent.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound in high purity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents on Thiazole/Acetamide Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 4-Chlorophenyl, 1-phenylethylamine ~450 (estimated) N/A N/A Expected C=O stretch: ~1660–1715 cm⁻¹
N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide 4-Chlorophenyl, 4-fluorophenyl 435.9 N/A N/A IR: C=O at ~1660–1715 cm⁻¹; δ 11.86 (NH)
N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide 4-Chlorophenyl, 3-(methylthio)phenyl 464.0 N/A N/A MS: m/z 464.0 (M+H)+
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide p-Tolyl, 4-chlorophenylpiperazine 426.96 282–283 79 ^1H-NMR: δ 3.55–3.57 (CH2), 8.12 (aromatic H)

Key Observations :

  • Spectral Trends : All analogs show characteristic C=O stretches in IR (1660–1715 cm⁻¹), consistent with acetamide and ketone functionalities .
  • Synthetic Efficiency : Piperazine-linked analogs (e.g., compound 14 in ) achieve yields up to 86%, suggesting robust synthetic routes for thiazole-acetamide hybrids .

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities, particularly in the realm of medicinal chemistry. Its structure, which includes a thiazole ring and various functional groups, suggests a capacity for diverse interactions with biological targets. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O2S2, with a molecular weight of 445.98 g/mol. The presence of the thiazole ring is significant as it enhances the compound's biological activity through its ability to participate in various chemical interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against tyrosine kinases, which are crucial in cell signaling pathways related to cancer and inflammation. The inhibition of these enzymes may lead to anticancer effects, positioning the compound as a potential therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of this compound allows for versatile interactions with various molecular targets. The combination of thiazole and phenethylamine groups enhances its potential as a lead compound in drug discovery. Comparative analysis with similar compounds reveals that modifications in the substituents can significantly affect biological activity.

Compound Name Structural Features Unique Properties
4-(phenethylamino)quinazolineContains a quinazoline coreKnown for anticancer properties
N-(thiazol-2-yl)acetamideFeatures a thiazole ringExhibits antibacterial activity
3-(1,3-thiazol-2-yl)anilineContains an aniline moietyPotential use as a dye and in pharmaceuticals

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiazole ring.
  • Introduction of the acetamide group.
  • Purification through recrystallization and chromatography to achieve high purity.

Case Studies and Research Findings

While direct studies on this compound are scarce, several related compounds have been evaluated for their anticancer properties:

  • Thiadiazole Derivatives : These compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that similar structural motifs may enhance antitumor activity .
  • Rhodanine Compounds : Rhodanine derivatives have demonstrated strong inhibitory effects on cancer cell proliferation, suggesting that thiazole-containing compounds could share similar mechanisms of action .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing thiazole-linked acetamide derivatives like N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide?

  • Methodology :

  • Step 1 : React 2-chloro-N-(4-substituted thiazol-2-yl)acetamide with a primary amine (e.g., 1-phenylethylamine) in a polar aprotic solvent (e.g., acetone) using triethylamine as a catalyst (3–5 equivalents) under reflux for 12–24 hours .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Isolate the product by filtration, recrystallize from ethanol, and confirm purity via melting point and elemental analysis (e.g., C: 66.48%, H: 5.09%, N: 16.85%) .
    • Key Considerations : Optimize stoichiometry to avoid side products like unreacted thiourea intermediates .

Q. How are thiazole-acetamide derivatives characterized structurally?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm amide C=O (~1650–1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) stretches .
  • NMR : Use 1H^1 \text{H}-NMR to identify aromatic protons (δ 7.2–8.1 ppm), methylene groups adjacent to sulfur (δ 3.8–4.2 ppm), and amide NH (δ 10–11 ppm). 13C^{13} \text{C}-NMR verifies carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+1]+^+ at m/z 416.15) and fragmentation patterns .

Q. What biological assays are typically used to evaluate the bioactivity of thiazole-acetamide compounds?

  • Standard Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : COX-1/2 inhibition via fluorometric assays (IC50_{50} < 10 µM for active compounds) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for thiazole-acetamide derivatives?

  • Approach :

  • Use density functional theory (DFT) to model optimized geometries and calculate NMR/IR spectra (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Compare experimental vs. theoretical shifts to identify misassignments (e.g., distinguishing thiazole vs. amide protons) .
  • Case Study : In N-(1,3-thiazol-2-yl)acetamide derivatives, DFT revealed a 61.8° dihedral angle between thiazole and aryl rings, explaining splitting patterns in 1H^1 \text{H}-NMR .

Q. What strategies optimize reaction yields for multi-step syntheses of complex thiazole-acetamides?

  • Key Methods :

  • Catalyst Screening : Replace triethylamine with DBU for faster amide coupling (reduces reaction time from 13 to 6 hours) .
  • Solvent Engineering : Use DMF instead of acetone to enhance solubility of intermediates (yield increase from 68% to 91%) .
  • Byproduct Mitigation : Add molecular sieves to absorb HCl generated during carbodiimide-mediated couplings (prevents side reactions) .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL) by increasing electrophilicity at the thiazole sulfur .
  • Bulky Substituents (e.g., phenylethyl) : Improve COX-2 selectivity (SI > 50) by sterically hindering binding to COX-1 .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50_{50} values .

Q. How are crystallographic techniques applied to resolve ambiguities in molecular conformation?

  • Protocol :

  • Grow single crystals via slow evaporation (methanol:acetone 1:1). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT and refine using Olex2 .
  • Example : The title compound’s crystal structure revealed intermolecular N–H···N hydrogen bonds (2.89 Å), stabilizing a dimeric R_2$$^2(8) motif critical for packing analysis .

Methodological Notes

  • Contradiction Handling : Conflicting bioactivity data (e.g., variable MICs) may arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .
  • Advanced Instrumentation : High-resolution LC-MS/MS (Q-TOF) distinguishes isobaric impurities (e.g., regioisomers) in final products .

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